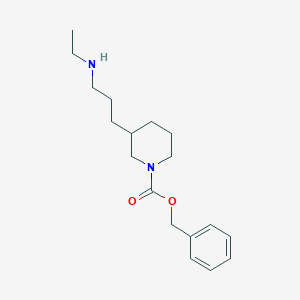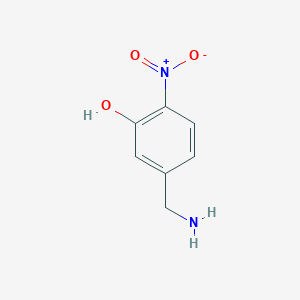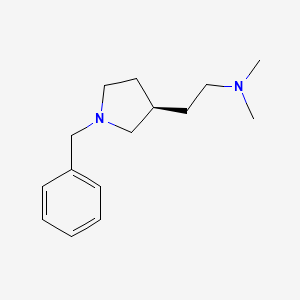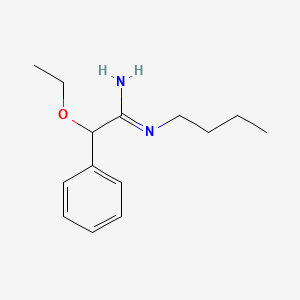
N-Butyl-2-ethoxy-2-phenylacetamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-2-ethoxy-2-phenylacetamidine is an organic compound with the molecular formula C14H22N2O It is known for its unique chemical structure, which includes a butyl group, an ethoxy group, and a phenylacetamidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-ethoxy-2-phenylacetamidine typically involves the reaction of 2-phenylacetonitrile with butylamine and ethyl orthoformate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-Butyl-2-ethoxy-2-phenylacetamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学的研究の応用
N-Butyl-2-ethoxy-2-phenylacetamidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
作用機序
The mechanism of action of N-Butyl-2-ethoxy-2-phenylacetamidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-Butyl-2-ethoxy-2-phenylacetamide
- N-Butyl-2-ethoxy-2-phenylacetamide
- N-Butyl-2-ethoxy-2-phenylacetamide
Uniqueness
N-Butyl-2-ethoxy-2-phenylacetamidine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
64058-97-5 |
|---|---|
分子式 |
C14H22N2O |
分子量 |
234.34 g/mol |
IUPAC名 |
N'-butyl-2-ethoxy-2-phenylethanimidamide |
InChI |
InChI=1S/C14H22N2O/c1-3-5-11-16-14(15)13(17-4-2)12-9-7-6-8-10-12/h6-10,13H,3-5,11H2,1-2H3,(H2,15,16) |
InChIキー |
KTUZEYASKOEGNO-UHFFFAOYSA-N |
正規SMILES |
CCCCN=C(C(C1=CC=CC=C1)OCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


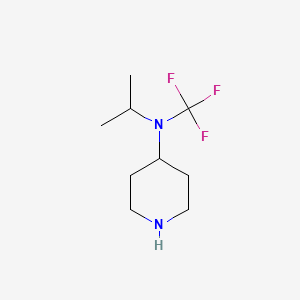
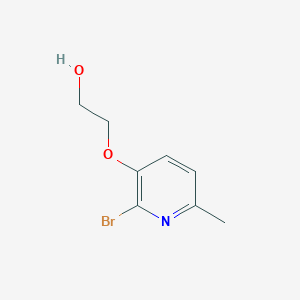
![2-(8-(Mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13949376.png)
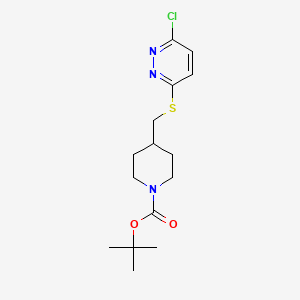
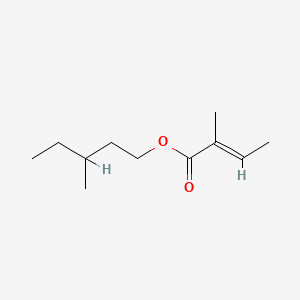
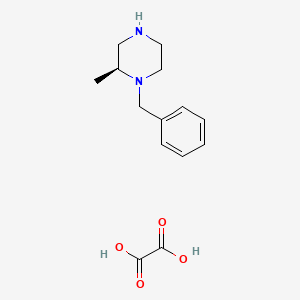
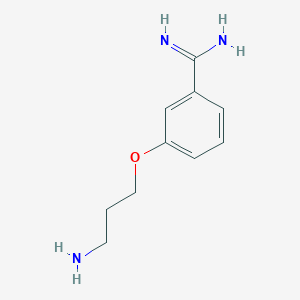

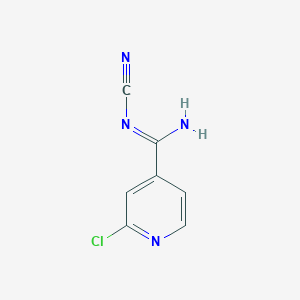
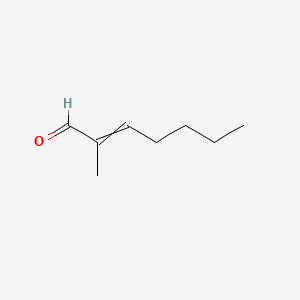
![3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]-pyridazin-6-amine](/img/structure/B13949415.png)
